molecular formula C14H21N3O2S B2701928 N-(butan-2-yl)-2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide CAS No. 953214-83-0

N-(butan-2-yl)-2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B2701928
CAS No.: 953214-83-0
M. Wt: 295.4
InChI Key: MLAMHVGXXZAGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a potent and selective inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded by a gene on human chromosome 21, and its overexpression is implicated in the neurological pathologies associated with Down syndrome. This compound has emerged as a critical pharmacological tool for probing DYRK1A function in the context of neurodegenerative conditions and developmental disorders. Research utilizing this inhibitor is primarily focused on understanding its potential to modify disease-related signaling pathways , including those involved in tau phosphorylation in Alzheimer's disease. Its high selectivity profile allows researchers to dissect the specific contributions of DYRK1A from other kinases in complex cellular models. The core value of this acetamide derivative lies in its application for target validation and mechanistic studies aimed at developing novel therapeutic strategies for cognitive dysfunction and other DYRK1A-linked disorders.

Properties

IUPAC Name

N-butan-2-yl-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-5-8(2)15-12(18)6-11-7-20-14-16-10(4)9(3)13(19)17(11)14/h8,11H,5-7H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAMHVGXXZAGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1CSC2=NC(=C(C(=O)N12)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(butan-2-yl)-2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by various studies and research findings.

Chemical Structure and Properties

The compound's structure features a thiazole-pyrimidine moiety that is known for contributing to various biological activities. The presence of the butan-2-yl and acetamide groups enhances its pharmacological potential.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. A study involving benzothiazolopyrimidine-thiazole conjugates showed that certain derivatives had effective minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget OrganismMIC (µg/mL)
8cE. coli<29
8bS. aureus<40
8bB. subtilis<47

These results suggest that the thiazole component significantly contributes to the antimicrobial efficacy of the derivatives .

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied. For example, a compound structurally similar to this compound demonstrated substantial cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhanced anticancer activity:

CompoundCell LineIC50 (µM)
13Jurkat<10
13A-431<10

This suggests that modifications in the thiazole structure can lead to compounds with potent anticancer activity .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. A specific study highlighted that certain thiazole-integrated compounds exhibited significant anticonvulsant effects in animal models:

CompoundModelEfficacy (%)
1PTZ-induced seizures100

This efficacy indicates the potential of thiazole-based compounds in treating seizure disorders .

Case Studies and Research Findings

  • Antimicrobial Study : In a comprehensive study on benzothiazolopyrimidine-thiazole derivatives, several compounds were synthesized and tested for antimicrobial activity. The study concluded that modifications in the thiazole ring could enhance activity against specific pathogens .
  • Cytotoxicity Assessment : Another investigation involved testing various thiazole derivatives against cancer cell lines. The findings revealed that certain structural modifications led to improved cytotoxic profiles compared to standard chemotherapeutics like doxorubicin .
  • Pharmacokinetic Profiling : Molecular docking studies have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer progression and microbial resistance. These studies suggest favorable pharmacokinetic properties for some derivatives, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The thiazolo[3,2-a]pyrimidine core is a common motif in medicinal and organic chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituent variations, synthesis methods, and physicochemical properties.

Substituent Variations and Core Modifications

a. (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b)

  • Substituents : These derivatives feature a benzylidene group at position 2, a 5-methylfuran-2-yl group at position 7, and a nitrile at position 4.
  • Synthesis : Prepared via condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate .
  • Key Properties: 11a: Melting point 243–246°C; IR peaks for NH (3,436 cm⁻¹) and CN (2,219 cm⁻¹) . 11b: Melting point 213–215°C; similar IR profile but with a 4-cyanobenzylidene group .

b. Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Substituents : Contains an ethyl carboxylate group at position 6 and a 2-acetoxybenzylidene moiety at position 2.
  • Structural Analysis : Single-crystal X-ray diffraction confirmed a planar thiazolo[3,2-a]pyrimidine core with intramolecular hydrogen bonding .

c. Target Compound vs. Analogs

Feature Target Compound 11a/11b Ethyl Carboxylate Derivative
Position 6 Substituent Acetamide-linked butan-2-yl Nitrile (CN) Ethyl carboxylate (COOEt)
Position 2 Substituent None (unsubstituted) Benzylidene 2-Acetoxybenzylidene
Bioactivity Not reported Not explicitly stated Not reported
Synthesis Solvent Likely DMF or acetic acid-based systems Acetic anhydride/acetic acid Ethanol/DMF
Physicochemical and Spectroscopic Comparisons
  • IR Spectroscopy : The target compound’s acetamide group would exhibit NH stretching (~3,300–3,400 cm⁻¹) and carbonyl (C=O) peaks (~1,650–1,700 cm⁻¹), similar to other acetamide derivatives .
  • Thermal Stability : Melting points of analogs range from 213°C to 268°C, suggesting moderate thermal stability for the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(butan-2-yl)-2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide?

  • Methodology : The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Cyclization of thiazole precursors (e.g., 2-aminothiazoles) with β-keto esters under acidic or basic conditions to form the thiazolo[3,2-a]pyrimidine core .
  • Step 2 : Introduction of the acetamide group via nucleophilic substitution or coupling reactions. For example, coupling the thiazolopyrimidine intermediate with N-(butan-2-yl) bromoacetamide using a palladium catalyst .
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled. For instance, dimethylformamide (DMF) is often used as a solvent for coupling reactions due to its high polarity .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Analytical Techniques :

  • HPLC : To monitor reaction progress and quantify impurities (e.g., unreacted intermediates) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Key signals include the methyl groups (δ ~2.1–2.3 ppm) and the oxo group (δ ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Assays :

  • Cyclooxygenase (COX) Inhibition : Test for anti-inflammatory potential via COX-1/COX-2 enzyme inhibition assays, given structural similarities to other thiazolopyrimidines with COX activity .
  • Antiviral Screening : Use cell-based assays (e.g., plaque reduction for herpes simplex virus) due to reported antiviral activity in analogs .
  • Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK-293) to establish safety margins .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Methyl Group Position : Compare 6,7-dimethyl derivatives with mono-methyl analogs to assess steric effects on target binding .
  • Butan-2-yl vs. Other Alkyl Chains : Replace the N-(butan-2-yl) group with cyclohexyl or benzyl groups to evaluate lipophilicity’s impact on membrane permeability .
  • Thiazolo vs. Oxazolo Cores : Synthesize oxazolo[3,2-a]pyrimidine analogs to determine the role of sulfur in bioactivity .

Q. What experimental approaches can resolve contradictions in reported biological data (e.g., conflicting COX inhibition results)?

  • Troubleshooting Methods :

  • Enzyme Source Variability : Test COX isoforms from different species (e.g., human vs. murine) to identify species-specific responses .
  • Assay Conditions : Adjust pH (6.5–7.5) and cofactor concentrations (e.g., heme for COX) to optimize activity .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model binding interactions and identify key residues (e.g., Arg120 in COX-2) .

Q. How can the compound’s interaction with cellular targets be mechanistically characterized?

  • Advanced Techniques :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, Kon/Koff) with immobilized targets (e.g., recombinant COX-2) .
  • Crystallography : Co-crystallize the compound with its target protein (e.g., using X-ray diffraction at 1.8 Å resolution) to visualize binding modes .
  • Transcriptomic Profiling : RNA-seq analysis on treated cells to identify downstream pathways (e.g., NF-κB for anti-inflammatory effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.